2-(4-Chloro-2-methoxyphenoxy)acetic acid

Übersicht

Beschreibung

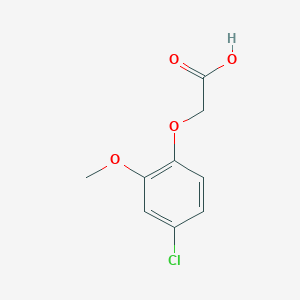

2-(4-Chloro-2-methoxyphenoxy)acetic acid is an organic compound with the molecular formula C9H9ClO4 It is a derivative of phenoxyacetic acid, characterized by the presence of a chloro and methoxy group on the phenyl ring

Wirkmechanismus

Mode of Action

Based on its structural similarity to other phenoxyacetic acid derivatives, it may interact with its targets in a similar manner

Biochemical Pathways

The biochemical pathways affected by 2-(4-Chloro-2-methoxyphenoxy)acetic acid are currently unknown. Given the lack of specific information on this compound, it is difficult to predict which pathways might be affected .

Pharmacokinetics

Therefore, its bioavailability and pharmacokinetic profile remain unclear .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methoxyphenoxy)acetic acid typically involves the reaction of 4-chloro-2-methoxyphenol with chloroacetic acid in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chloro-2-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The chloro group can be reduced to a hydrogen atom, forming a methoxyphenoxyacetic acid.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like ammonia or thiols in the presence of a base can facilitate substitution reactions.

Major Products

Oxidation: Formation of 2-(4-carboxy-2-methoxyphenoxy)acetic acid.

Reduction: Formation of 2-(4-methoxyphenoxy)acetic acid.

Substitution: Formation of 2-(4-amino-2-methoxyphenoxy)acetic acid or 2-(4-thio-2-methoxyphenoxy)acetic acid.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Herbicide Use

MCPA is primarily employed as a selective herbicide for controlling broadleaf weeds in cereal crops and pastures. It operates by mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants.

Table 1: Efficacy of MCPA in Weed Control

| Crop Type | Target Weeds | Application Rate (L/ha) | Efficacy (%) |

|---|---|---|---|

| Wheat | Broadleaf weeds | 1.0 | 85 |

| Barley | Dandelion, Thistle | 0.75 | 90 |

| Pasture | Clover, Dock | 1.5 | 80 |

Environmental Impact Studies

Research has indicated that MCPA can persist in soil and water, leading to potential ecological risks. Studies have focused on the degradation pathways of MCPA in various environmental conditions, assessing its long-term effects on non-target organisms.

Medical Research Applications

Toxicological Studies

MCPA is also a subject of toxicological research due to its potential health hazards associated with exposure. Case studies have documented instances of poisoning among agricultural workers, leading to acute health issues such as liver damage and respiratory failure.

Case Study: Liver Injury from MCPA Exposure

A farmer exposed to MCPA for six months exhibited signs of obstructive liver injury. Following treatment with corticosteroids and ursodeoxycholic acid, the patient's liver function gradually improved, highlighting the need for monitoring health outcomes in individuals exposed to this herbicide .

Table 2: Health Effects Associated with MCPA Exposure

| Health Effect | Description | Severity Level |

|---|---|---|

| Liver Damage | Elevated liver enzymes and bilirubin levels | Moderate |

| Respiratory Issues | Acute respiratory failure following ingestion | Severe |

| Neurological Symptoms | Confusion and unconsciousness after high exposure | Severe |

Environmental Remediation

Photocatalytic Degradation

Recent studies have explored the photocatalytic degradation of MCPA using titanium dioxide (TiO2) under UV light. This method shows promise for removing MCPA from contaminated water sources, thus mitigating its environmental impact.

Research Findings on Photocatalytic Efficiency

A study reported that TiO2 could effectively degrade MCPA under UV irradiation, achieving up to 95% degradation within a few hours . This suggests a viable approach for treating agricultural runoff containing this herbicide.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-Chloro-2-methylphenoxy)acetic acid

- 2-(4-Chloro-2-nitrophenoxy)acetic acid

- 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid

Uniqueness

2-(4-Chloro-2-methoxyphenoxy)acetic acid is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which imparts distinct chemical properties. The methoxy group increases its lipophilicity, enhancing its ability to penetrate biological membranes, while the chloro group contributes to its reactivity in substitution reactions.

Biologische Aktivität

2-(4-Chloro-2-methoxyphenoxy)acetic acid is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and herbicidal applications. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

- Molecular Formula : C₉H₉ClO₃

- Molecular Weight : 188.62 g/mol

- CAS Number : 14675568

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these bacteria was found to be approximately 110 µg/mL, indicating potent antibacterial activity .

Comparative Antimicrobial Efficacy

The following table summarizes the antimicrobial efficacy of this compound compared to other compounds:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 110 |

| Escherichia coli | 110 | |

| 4-Chloroguaiacol | Staphylococcus aureus | 110 |

| Escherichia coli | 110 |

Herbicidal Activity

This compound is also noted for its herbicidal properties, functioning as a selective herbicide in agricultural practices. Its mechanism involves disrupting plant growth by inhibiting specific biochemical pathways related to auxin activity, which is crucial for plant development .

Case Studies on Herbicidal Effects

In practical applications, studies have shown that formulations containing this compound significantly reduce weed populations in crops without adversely affecting crop yield. For instance, a field study demonstrated a reduction in weed biomass by over 70% when applied at recommended dosages .

Toxicological Profile

While the biological activity is promising, it is essential to consider the toxicological aspects. Reports indicate that exposure to high concentrations can lead to adverse effects, including liver damage in cases of prolonged exposure. A recent case study documented liver injury in a farmer exposed to chlorophenoxy herbicides, highlighting the need for careful handling and application practices .

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and enzymes. It disrupts bacterial cell walls and affects membrane integrity, leading to cell lysis. This mechanism is similar to that observed with other phenolic compounds, which are known for their antimicrobial properties .

Eigenschaften

IUPAC Name |

2-(4-chloro-2-methoxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4/c1-13-8-4-6(10)2-3-7(8)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUWZUAZEYECBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470160 | |

| Record name | 2-(4-CHLORO-2-METHOXYPHENOXY)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56913-08-7 | |

| Record name | 2-(4-CHLORO-2-METHOXYPHENOXY)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.